molecular formula C9H8ClN3O B2921230 4-Chloro-8-methoxyquinazolin-2-amine CAS No. 124309-87-1

4-Chloro-8-methoxyquinazolin-2-amine

Cat. No. B2921230
M. Wt: 209.63
InChI Key: JTPWONLDCZSTAX-UHFFFAOYSA-N
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Description

  • Purity : 97%

Scientific Research Applications

Anticancer Agent and Blood Brain Barrier Penetration

4-Chloro-8-methoxyquinazolin-2-amine has been investigated as a potent apoptosis inducer and an anticancer agent. A study by Sirisoma et al. (2009) identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a clinical candidate for cancer treatment due to its significant apoptosis-inducing properties and high efficacy in various cancer models. The compound also showed excellent blood-brain barrier penetration, highlighting its potential in treating brain-related cancers (Sirisoma et al., 2009).

Antimicrobial Properties

Bektaş et al. (2007) explored the antimicrobial activities of novel 1,2,4-triazole derivatives, including compounds related to 4-Chloro-8-methoxyquinazolin-2-amine. This study demonstrated that these derivatives possess varying degrees of antimicrobial properties, suggesting their potential use in combating microbial infections (Bektaş et al., 2007).

Corrosion Inhibition

In a study by Prabhu et al. (2008), derivatives of 4-Chloro-8-methoxyquinazolin-2-amine were evaluated as corrosion inhibitors. The findings indicated that these compounds, such as N -[(1Z)-(2-chloroquinolin-yl)methylene]- N -(4-methoxyphenyl)amine, are effective in preventing corrosion in mild steel when exposed to hydrochloric acid. This application is vital in industrial settings where corrosion resistance is crucial (Prabhu et al., 2008).

Fluorescence Properties and Cytotoxic Activity

Kadrić et al. (2014) synthesized derivatives of 3-hydroxyquinolin-4(1H)-ones, which share a structural similarity with 4-Chloro-8-methoxyquinazolin-2-amine. These compounds were studied for their cytotoxic activity against cancer cell lines and fluorescence properties, suggesting their potential in medical imaging and cancer therapy (Kadrić et al., 2014).

Photochemical Applications in Cell Physiology

Asad et al. (2017) linked tertiary amines, similar in structure to 4-Chloro-8-methoxyquinazolin-2-amine, to a photoremovable protecting group for applications in studying cell physiology. The study demonstrated the efficient release of bioactive molecules upon photoactivation, providing insights into controlled drug delivery and molecular biology studies (Asad et al., 2017).

properties

IUPAC Name

4-chloro-8-methoxyquinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-14-6-4-2-3-5-7(6)12-9(11)13-8(5)10/h2-4H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPWONLDCZSTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(N=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-8-methoxyquinazolin-2-amine

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